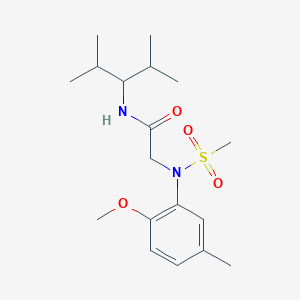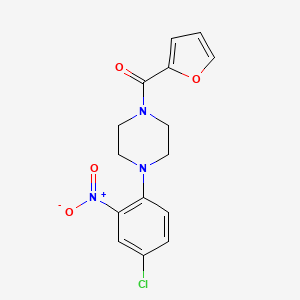
1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate
Overview
Description
1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate, also known as Promethazine, is a phenothiazine derivative that has been widely used as an antihistamine, sedative, and antiemetic agent. It is a potent antagonist of histamine H1 receptors and has been shown to have a variety of other pharmacological effects, including inhibition of dopamine receptors, serotonin receptors, and adrenergic receptors.
Scientific Research Applications
1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate has been extensively studied for its various pharmacological effects. It has been shown to have potent antiemetic effects and is commonly used to treat nausea and vomiting associated with chemotherapy and surgery. It is also used as a sedative and antihistamine in the treatment of allergies and insomnia. In addition, this compound has been shown to have antipsychotic and analgesic effects, making it a promising candidate for the treatment of schizophrenia and chronic pain.
Mechanism of Action
1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate exerts its pharmacological effects by antagonizing histamine H1 receptors, dopamine receptors, serotonin receptors, and adrenergic receptors. By blocking these receptors, this compound reduces the activity of neurotransmitters such as histamine, dopamine, serotonin, and norepinephrine, leading to its sedative, antiemetic, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, leading to its anti-inflammatory and antiallergic effects. It has also been shown to inhibit the reuptake of dopamine and serotonin, leading to its antidepressant and analgesic effects. Additionally, this compound has been shown to have anticholinergic effects, leading to its sedative and antipsychotic effects.
Advantages and Limitations for Lab Experiments
1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate has several advantages and limitations for use in lab experiments. Its potent antiemetic and sedative effects make it useful for studying the effects of nausea and sleep deprivation on cognitive function. Its antipsychotic effects make it useful for studying the neurochemical basis of schizophrenia. However, its broad range of pharmacological effects can make it difficult to isolate the specific mechanisms underlying its effects.
Future Directions
There are several future directions for research on 1-(4-benzyl-1-piperazinyl)-3-(10H-phenothiazin-10-yl)-2-propanol oxalate. One area of interest is the development of more selective histamine H1 receptor antagonists, which could provide more targeted treatment for allergies and inflammation. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is interest in studying the potential role of this compound in the treatment of chronic pain, as it has been shown to have potent analgesic effects.
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3OS.C2H2O4/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-23-10-4-6-12-25(23)31-26-13-7-5-11-24(26)29;3-1(4)2(5)6/h1-13,22,30H,14-20H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBOAKHMJWTHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4SC5=CC=CC=C53)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-methoxyphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3929120.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-phenoxyacetamide](/img/structure/B3929126.png)
![N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B3929130.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929136.png)
![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929138.png)
![ethyl 4-[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929145.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B3929165.png)

![1-[3-(benzyloxy)benzoyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3929188.png)
![11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929191.png)
![3-chloro-4-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929194.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929198.png)
![1-[1-({1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol bis(trifluoroacetate) (salt)](/img/structure/B3929207.png)